4-Pyridinepropanol
Overview
Description
4-Pyridinepropanol is a heterocyclic organic compound with the molecular formula C8H11NO. It consists of a pyridine ring attached to a three-carbon chain ending in a hydroxyl group. This compound is known for its ability to form classical Werner complexes due to the basic lone pair of electrons on the nitrogen atom, which are not involved in the resonance structure of the pyridine aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridinepropanol can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with sodium borohydride in the presence of ethanol, followed by acidification to yield this compound . Another method involves the reduction of 4-pyridinepropanone using lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinepropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-pyridinepropanoic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 4-Pyridinepropanoic acid.
Reduction: 4-Pyridinepropanamine.
Substitution: 4-Pyridinepropyl chloride.
Scientific Research Applications
4-Pyridinepropanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pyridinepropanol involves its ability to form hydrogen bonds and coordinate with metal ions. The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form complexes with metal ions, which can influence various biochemical pathways . Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Similar structure but with a shorter carbon chain.
3-Pyridinepropanol: The hydroxyl group is attached to the third carbon of the propyl chain.
2-Pyridineethanol: The hydroxyl group is attached to the second carbon of the ethyl chain.
Uniqueness
4-Pyridinepropanol is unique due to its specific positioning of the hydroxyl group on the propyl chain, which influences its reactivity and ability to form complexes with metal ions. This distinct structure allows it to participate in unique chemical reactions and applications compared to its analogs .
Biological Activity
4-Pyridinepropanol, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a propanol side chain, contributing to its unique chemical properties. The compound is classified under pyridine derivatives, which are known for their varied biological activities. Its structural formula can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
2. Anticancer Properties
Studies have explored the anticancer potential of this compound derivatives. A case study involving synthesized derivatives showed that certain modifications to the compound enhanced its cytotoxic effects on cancer cell lines, particularly breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .
3. Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in these conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Antioxidant Properties: By scavenging free radicals, this compound may protect cells from oxidative damage.
- Modulation of Signaling Pathways: It influences various signaling pathways related to cell survival and apoptosis, enhancing its therapeutic potential against tumors.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
Case Study 2: Cancer Cell Line Testing
In a separate investigation, derivatives of this compound were tested for cytotoxicity on MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 25 µM against MCF-7 cells, indicating significant anticancer activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-pyridin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZGDBCMQBRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062564 | |
Record name | 4-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-72-3 | |
Record name | 4-Pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2629-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-pyridyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-pyridinepropanol utilized in the research presented?
A1: In the study by [], this compound played a crucial role in creating a functionalized silicon surface. The researchers successfully formed self-assembled monolayers of this compound on a Si(111) surface. This modification was achieved through the covalent attachment of the molecule to the silicon surface. [] This functionalized surface then served as a platform for anchoring a metallophthalocyanine complex, F16CoPc, through axial ligation to the pyridine nitrogen. []
Q2: Why is the choice of this compound significant for this type of application?
A2: this compound possesses several characteristics that make it suitable for surface modification and metal coordination.
- Pyridine Ring: The pyridine ring is known for its ability to act as a ligand, forming stable complexes with various metal ions. This property is exploited in the study to anchor the F16CoPc complex. []
- Flexible Propyl Chain: The propyl chain between the pyridine ring and the hydroxyl group provides flexibility to the molecule. This flexibility is advantageous for forming well-ordered self-assembled monolayers on the silicon surface. []
- Hydroxyl Group: The hydroxyl group allows for covalent attachment to the silicon surface, ensuring a stable and robust modification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.